N-ethylguanidine hydrochloride

Übersicht

Beschreibung

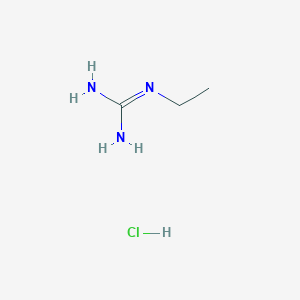

N-ethylguanidine hydrochloride is an organic compound with the chemical formula C3H10ClN3. It is a derivative of guanidine, where an ethyl group is attached to the nitrogen atom. This compound is typically found as a white crystalline solid and is highly soluble in water. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-ethylguanidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanamide, followed by hydrolysis and subsequent reaction with hydrochloric acid to yield the desired product. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the formation of the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as ethylamine and cyanamide, are fed into the reactor, where they undergo a series of reactions under controlled conditions. The product is then purified through crystallization and filtration to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: N-ethylguanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Urea derivatives.

Reduction: Amines.

Substitution: Various substituted guanidines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-Ethylguanidine hydrochloride is a salt derived from N-ethylguanidine, characterized by its white crystalline form and high solubility in water. Its chemical formula is C₃H₉N₃·HCl. The presence of the ethyl group enhances its solubility and biological activity compared to other guanidine derivatives.

Proteomics Research

NEG-HCl is primarily recognized for its role as a chaotropic agent in proteomics. It disrupts weak interactions stabilizing protein structures, facilitating protein extraction and isolation, especially for membrane proteins that are typically challenging to isolate using conventional methods.

Key Applications:

- Protein Extraction : NEG-HCl is used to solubilize membrane proteins, enhancing their extraction from biological samples.

- Trypsin Inhibition : It serves as a specific inhibitor of trypsin, a commonly employed protease in protein digestion protocols.

Case Study: Protein Isolation

In a study examining the extraction of membrane proteins, NEG-HCl was utilized to improve yield and purity. The results indicated that proteins isolated with NEG-HCl exhibited higher activity levels compared to those extracted using traditional methods, highlighting its effectiveness in proteomic workflows .

Enzymatic Studies

NEG-HCl has been utilized in enzymatic studies to investigate the mechanisms of various enzymes. It plays a role in restoring enzyme activity under specific conditions.

Example:

A study demonstrated that NEG-HCl could reactivate mutant forms of human cytosolic aminopeptidase P (hcAMPP), significantly increasing the enzyme's catalytic efficiency (k_cat/K_m) by 20-fold. This finding underscores its potential as a chemical rescue agent in enzymatic assays .

Pharmaceutical Applications

In the pharmaceutical industry, NEG-HCl serves as an intermediate compound in the synthesis of various drugs. Its unique properties allow it to be involved in the development of compounds targeting specific biological pathways.

Synthesis Pathways:

- Drug Development : NEG-HCl is used in synthetic pathways for creating therapeutic agents, particularly those requiring guanidine-like functionalities .

Comparison with Other Guanidine Derivatives

The following table compares N-Ethylguanidine with other guanidine derivatives based on their structural features and applications:

| Compound Name | Structure Type | Unique Features | Applications |

|---|---|---|---|

| N-Ethylguanidine | Ethyl-substituted | Enhanced solubility and biological activity | Proteomics, Enzymatic studies |

| Guanidine | Parent compound | Used primarily as a denaturant | Protein denaturation |

| 1-Methylguanidine | Methylated guanidine | Different solubility and reactivity | Chemical synthesis |

| 1-Ethylbiguanide | Diguandine derivative | Used as an herbicide; different biological effects | Agricultural applications |

Wirkmechanismus

The mechanism of action of N-ethylguanidine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophilic centers. Additionally, it can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s ability to donate and accept protons makes it a versatile reagent in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

- Methylguanidine hydrochloride

- Hydroxyguanidine sulfate

- N-Benzylguanidine hydrochloride

- Phenylguanidine carbonate

Comparison: N-ethylguanidine hydrochloride is unique due to the presence of the ethyl group, which imparts distinct chemical properties compared to its analogs. For instance, methylguanidine hydrochloride has a methyl group instead of an ethyl group, leading to differences in reactivity and solubility. Hydroxyguanidine sulfate contains a hydroxyl group, which affects its hydrogen bonding capabilities. N-Benzylguanidine hydrochloride and phenylguanidine carbonate have bulkier substituents, influencing their steric interactions and overall reactivity .

Biologische Aktivität

N-ethylguanidine hydrochloride (NEGH) is a compound that has garnered attention for its biological activities, particularly in relation to its pharmacological properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of NEGH, supported by data tables, case studies, and detailed research findings.

This compound is an organic compound with the molecular formula . It is a derivative of guanidine, which is known for its role in various biological processes.

NEGH exhibits several biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its effects on:

- Sodium-Hydrogen Exchanger (NHE) : NEGH has been identified as a modulator of NHE activity, which is crucial in regulating intracellular pH and sodium levels. This modulation can influence cellular responses during ischemia-reperfusion injury, where NHE hyperactivation contributes to cellular dysfunction and damage .

- Serotonin Receptors : Some studies indicate that guanidine derivatives can act as antagonists at serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in mood disorders .

Antimicrobial Activity

Research has demonstrated that NEGH possesses antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The minimum inhibitory concentrations (MICs) were determined through standard susceptibility testing methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

Cytotoxic effects of NEGH have been evaluated in different cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies

- Neuroprotective Effects : In a model of neurodegeneration, NEGH was shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

- Cardioprotective Role : In ischemic heart disease models, NEGH demonstrated cardioprotective effects by modulating NHE activity and reducing calcium overload in cardiomyocytes. This was associated with improved cardiac function post-reperfusion .

Research Findings

Recent studies have focused on the broader implications of guanidine derivatives like NEGH in various biological contexts:

- Guanidine Hydrochloride Studies : Research indicates that guanidine hydrochloride can reactivate certain protein functions in yeast models by promoting proper assembly of protein complexes . This suggests that NEGH may have similar applications in protein misfolding diseases.

- Antidiabetic Potential : Preliminary findings suggest that NEGH may enhance insulin sensitivity and glucose uptake in muscle cells, indicating potential use in diabetes management .

Eigenschaften

IUPAC Name |

2-ethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3.ClH/c1-2-6-3(4)5;/h2H2,1H3,(H4,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSGVBVZXJOLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941024 | |

| Record name | N-Ethylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19341-54-9 | |

| Record name | Guanidine, N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19341-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylguanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.